

# GAT-100: A Covalent Allosteric Modulator of the Cannabinoid CB1 Receptor

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## Compound of Interest

Compound Name: GAT-100

Cat. No.: B607604

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## Introduction

**GAT-100** is a potent, selective, and irreversible negative allosteric modulator (NAM) of the cannabinoid 1 receptor (CB1R). Its unique covalent binding mechanism and functional profile make it a valuable tool for studying CB1R allostery and a potential lead compound for the development of novel therapeutics. This document provides a comprehensive overview of the molecular structure, properties, and experimental methodologies related to **GAT-100**.

## Molecular Structure and Physicochemical Properties

**GAT-100**, with the IUPAC name 3-ethyl-5-isothiocyanato-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, is a derivative of the known CB1R NAM, Org27569. The key structural feature of **GAT-100** is the electrophilic isothiocyanate ( $-N=C=S$ ) group at the C-5 position of the indole ring, which enables its covalent interaction with the receptor.

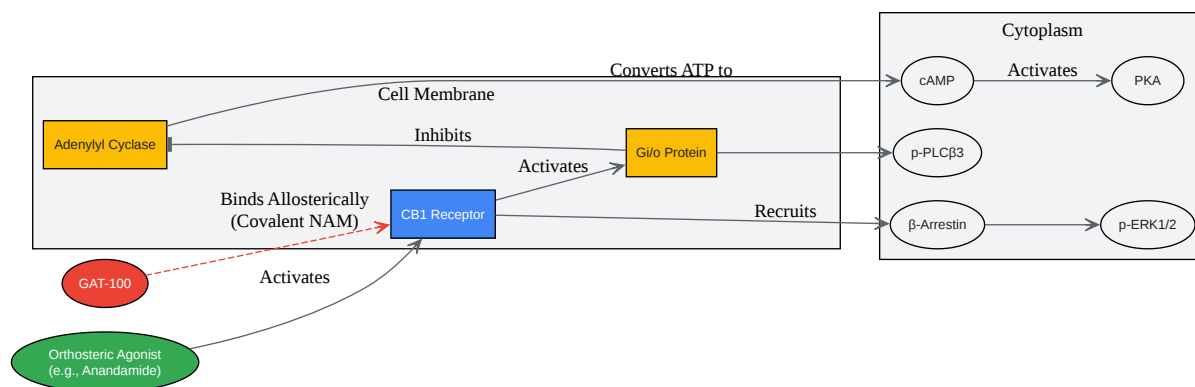
Table 1: Physicochemical Properties of **GAT-100**

Property	Value	Reference
CAS Number	1663564-42-8	[1]
Molecular Formula	C25H28N4OS	[1]
Molecular Weight	432.59 g/mol	[1]
Appearance	Solid	[1]
Solubility	10 mM in DMSO	[1]
LogP	5.90	[1]

## Mechanism of Action and Signaling Pathways

**GAT-100** functions as a NAM of the CB1R, meaning it binds to a site on the receptor distinct from the orthosteric site where endogenous cannabinoids like anandamide and 2-arachidonoylglycerol bind. This allosteric binding modulates the receptor's response to orthosteric agonists. **GAT-100** has been shown to negatively modulate several downstream signaling pathways activated by CB1R agonists.[2]

The primary signaling cascades affected by **GAT-100**'s modulation of CB1R are the G-protein-dependent and  $\beta$ -arrestin-dependent pathways. CB1R primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Activation of CB1R can also lead to the recruitment of  $\beta$ -arrestin, which is involved in receptor desensitization and internalization, as well as initiating its own signaling cascades, such as the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[2] **GAT-100** has been demonstrated to be a potent NAM of agonist-induced  $\beta$ -arrestin1 recruitment, PLC $\beta$ 3 and ERK1/2 phosphorylation, and cAMP accumulation.[2][4][5]



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**Figure 1: GAT-100 Modulation of CB1R Signaling Pathways.**

## Quantitative Data

**GAT-100** has been characterized across a range of functional assays, demonstrating its potency as a CB1R NAM. The following table summarizes key quantitative data from in vitro studies.

**Table 2: In Vitro Pharmacology of GAT-100**

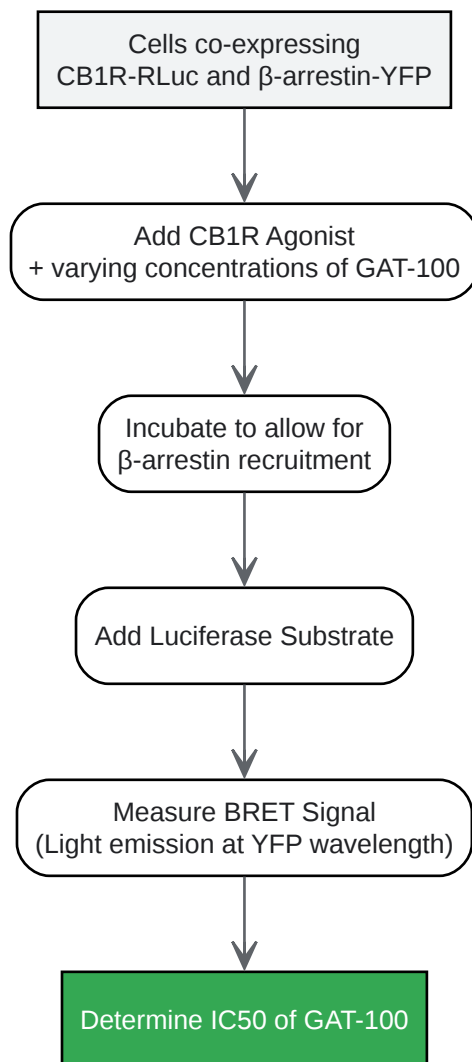
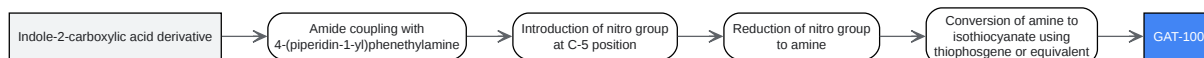
Assay	Cell Line	Agonist	IC50 / EC50 (nM)	Emax (% of agonist response)	Reference
β-Arrestin1 Recruitment	HEK293A	CP55,940	2.1	0%	<a href="#">[2]</a>
cAMP Accumulation	HEK293A	CP55,940	174	Not Reported	<a href="#">[2]</a>
PLCβ3 Phosphorylation	HEK293A	CP55,940	1.8	15%	<a href="#">[2]</a>
ERK1/2 Phosphorylation	HEK293A	CP55,940	3.2	10%	<a href="#">[2]</a>

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide summaries of the key experimental protocols for the synthesis and characterization of **GAT-100**.

### Synthesis of GAT-100

The synthesis of **GAT-100** is based on the derivatization of the indole-2-carboxamide scaffold of Org27569. The key step involves the introduction of the isothiocyanate group. A detailed synthesis protocol is described by Kulkarni et al. (2016).[\[1\]](#)



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## References

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